molecular formula C13H10FN5S B3140841 N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 478045-97-5

N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Cat. No.: B3140841
CAS No.: 478045-97-5
M. Wt: 287.32 g/mol
InChI Key: HQMSWZIQDQRXSA-UHFFFAOYSA-N
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Description

N-(4-fluoroanilino)-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a synthetic compound that belongs to the class of thienopyrimidines

Properties

IUPAC Name

N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5S/c14-9-1-3-10(4-2-9)19-18-8-16-12-11-5-6-20-13(11)17-7-15-12/h1-8,19H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMSWZIQDQRXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC=NC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NN/C=N\C2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoroanilino)-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide typically involves the reaction of 4-fluoroaniline with thieno[2,3-d]pyrimidine-4-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable base and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoroanilino)-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(4-fluoroanilino)-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluoroanilino)-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth by targeting kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoroanilino)-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide stands out due to its unique thienopyrimidine scaffold, which imparts specific biological activities not commonly found in other similar compounds. Its ability to inhibit specific kinases makes it a valuable candidate for anticancer research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

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